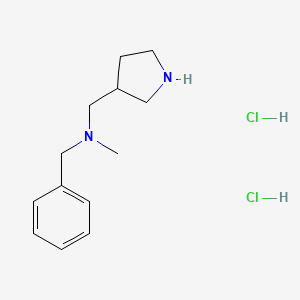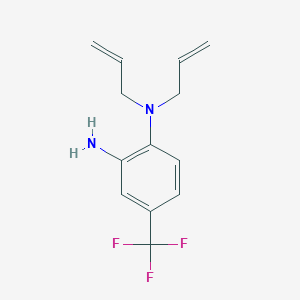
trans-1-Boc-2-phenyl-pyrrolidine-3-carboxylic acid
Descripción general
Descripción
“trans-1-Boc-2-phenyl-pyrrolidine-3-carboxylic acid” is a chemical compound with the molecular formula C16H21NO4 . It is an off-white solid and is used for proteomics research . The compound is also known by its IUPAC name, (2S,3S)-1-(tert-butoxycarbonyl)-2-phenyl-3-pyrrolidinecarboxylic acid .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code 1S/C16H21NO4/c1-16(2,3)21-15(20)17-10-9-12(14(18)19)13(17)11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H,18,19)/t12-,13+/m0/s1 .
Physical And Chemical Properties Analysis
“this compound” is an off-white solid . It has a molecular weight of 291.35 .
Aplicaciones Científicas De Investigación
Synthesis of Analog Compounds : Galeazzi et al. (2003) synthesized a conformationally restricted analog of pregabalin, a medication used for neuropathic pain. Their process involved alkylation, reduction, protection, and cleavage steps, showcasing the compound's utility in developing pharmacologically relevant molecules (Galeazzi, Martelli, Mobbili, Orena, & Rinaldi, 2003).
Building Blocks for Peptides : Berkessel, Glaubitz, and Lex (2002) described a method to obtain enantiomerically pure trans-2-aminocyclohexanecarboxylic acid, an important building block for helical β-peptides. This demonstrates the compound's role in peptide synthesis (Berkessel, Glaubitz, & Lex, 2002).
Synthesis of Intermediates for Medications : Youlin (2011) synthesized an intermediate of derifenacin hydrobromide, a medication for overactive bladder, from trans-4-hydroxy-L-proline. This highlights its application in medicinal chemistry (Youlin, 2011).
Metalloproteinase Inhibitors Synthesis : Iding, Wirz, and Sarmiento (2003) prepared enantiopure N-Boc-pyrrolidine derivatives as key intermediates for the synthesis of metalloproteinase inhibitors, indicating its role in developing enzyme inhibitors (Iding, Wirz, & Sarmiento, 2003).
Chemoenzymatic Preparations : The study by Avenoza et al. (2003) involved the use of N-Boc-7-azabicyclo[2.2.1]heptan-2-one-1-carboxylic acid methyl ester in the synthesis of enantiopure trans- and cis-5-(carboxymethyl)pyrrolidine-2-carboxylic acid methyl esters, underlining the compound's versatility in chemoenzymatic processes (Avenoza, Barriobero, Busto, & Peregrina, 2003).
Development of β-Prolines : Kemskiy et al. (2020) explored the synthesis of α-substituted β-prolines, a class of pyrrolidine-3-carboxylic acids, using N-Boc-protection. This study shows the compound's application in creating β-proline derivatives, which have potential pharmaceutical uses (Kemskiy, Grozav, Sujkov, Yurchenko, & Vovk, 2020).
Self-Assembly in Palladium Complexes : Qin, Jennings, Puddephatt, and Muir (2002) described the formation of polymer and sheet structures in palladium(II) complexes containing carboxylic acid substituents, demonstrating the compound's role in materials science (Qin, Jennings, Puddephatt, & Muir, 2002).
Propiedades
IUPAC Name |
(2S,3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-phenylpyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-10-9-12(14(18)19)13(17)11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H,18,19)/t12-,13+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMGJNQZIAVFJE-QWHCGFSZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]([C@H]1C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl (2S,4S)-4-[2-(tert-butyl)-4-chlorophenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1424677.png)

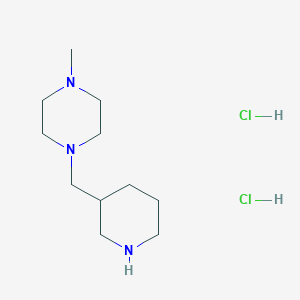
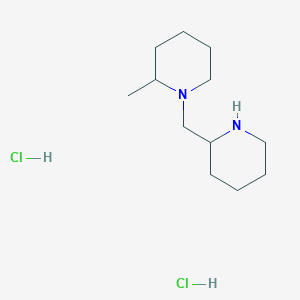
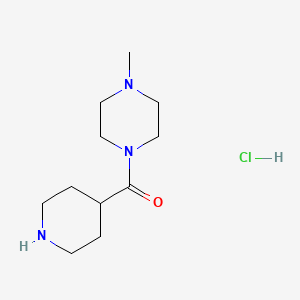

![Methyl 4-[(3-pyrrolidinyloxy)methyl]benzoate hydrochloride](/img/structure/B1424687.png)

![n-[2-(2-Piperidinyl)ethyl]-n-propyl-1-propanamine dihydrochloride](/img/structure/B1424691.png)
![2-{Methyl[2-(4-piperidinyl)ethyl]amino}-1-ethanol dihydrochloride](/img/structure/B1424693.png)

